Bis(3-(perfluoroethyl)-1-(9-bromononyl)propyl) thioether
Description
1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane (CAS: 422-850-5) is a fluorinated alkylthio-brominated nonane derivative. It serves as a critical intermediate in the synthesis of Fulvestrant, a selective estrogen receptor degrader (SERD) used in breast cancer therapy . The compound features a linear nonane backbone substituted with a bromine atom at position 1 and a 4,4,5,5,5-pentafluoropentylthio group at position 7. Its synthesis involves sequential reactions starting from nonane-1,9-diol, including bromination with hydrobromic acid, thiourea-mediated thiolation, and sulfonylation with pentafluoropentanol derivatives. The optimized process achieves a yield exceeding 50%, with simplified post-treatment steps suitable for industrial-scale production .
Properties
CAS No. |
148757-89-5 |
|---|---|
Molecular Formula |
C28H46Br2F10S |
Molecular Weight |
764.5 g/mol |
IUPAC Name |
14-bromo-5-(14-bromo-1,1,1,2,2-pentafluorotetradecan-5-yl)sulfanyl-1,1,1,2,2-pentafluorotetradecane |
InChI |
InChI=1S/C28H46Br2F10S/c29-21-13-9-5-1-3-7-11-15-23(17-19-25(31,32)27(35,36)37)41-24(18-20-26(33,34)28(38,39)40)16-12-8-4-2-6-10-14-22-30/h23-24H,1-22H2 |
InChI Key |
WQHQFCSCTUPZTN-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
9-Bromononyl 4,4,5,5,5-pentafluoropentyl Sulfide; 1-Bromo-9-[(4,4,5,5,5-pentafluoropentyl)thio]-nonane |
Origin of Product |
United States |
Preparation Methods
Fluorotelomerization for Fluorinated Chain Assembly
Industrial production of the pentafluoropentyl group leverages telomerization , a process where tetrafluoroethylene (TFE) is polymerized with a chain-transfer agent like methanol. This generates a partially fluorinated alcohol, which is subsequently functionalized:
-
Fluorotelomer Alcohol Formation :
The alcohol is then converted to a bromide via HBr treatment.
-
Thiol Generation :
The bromide undergoes nucleophilic substitution with thiourea, followed by alkaline hydrolysis:
Table 2: Key Steps in Fluorinated Thiol Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Telomerization | TFE, methanol, initiator | Build fluorinated carbon chain |
| Bromination | HBr, H2SO4 | Introduce bromide leaving group |
| Thiol Formation | Thiourea, NaOH | Convert bromide to thiol |
Optimization of Reaction Parameters
Solvent and Base Compatibility
Temperature and Reaction Time
Lower temperatures (0–10°C) favor SN2 mechanisms, while prolonged stirring (8–12 hours) ensures high conversion rates.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key advancements include:
-
Purification Techniques : Distillation under reduced pressure isolates the product from unreacted starting materials and oligomers.
-
Waste Management : Fluorinated byproducts are captured via scrubbers to comply with environmental regulations.
Table 3: Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch flask | Continuous flow reactor |
| Throughput | 10–100 g/day | 1–5 kg/hour |
| Yield | 70–85% | 80–90% |
Characterization and Quality Control
Post-synthesis analysis ensures product integrity:
Chemical Reactions Analysis
1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The sulfur atom in the pentafluoropentylthio group can be oxidized to form sulfoxides or sulfones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation with hydrogen peroxide would produce a sulfoxide .
Scientific Research Applications
Organic Synthesis
1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane serves as a crucial reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of complex molecules and intermediates essential for pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Substitution : The bromine atom can be replaced by amines or thiols to synthesize various derivatives.
- Oxidation : The sulfur atom can be oxidized to produce sulfoxides or sulfones.
- Reduction : Reduction reactions can occur at the bromine site using agents like lithium aluminum hydride.
Pharmaceutical Development
The compound is notably used in the development of therapeutic agents. Specifically, it has been identified as an intermediate in the synthesis of Fulvestrant, a drug used to treat advanced prostate cancer. This application highlights its importance in medicinal chemistry and cancer research.
Specialty Chemicals Production
In industrial settings, 1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for synthesizing fluorinated compounds that exhibit distinct physical and chemical characteristics.
Research into the biological activity of this compound is ongoing. It is being investigated for its potential interactions with biological targets, including its role as an alkylating agent that may modify proteins and nucleic acids, thus influencing cellular functions and signaling pathways.
Case Study 1: Synthesis of Fluorinated Compounds
In a recent study, researchers explored the synthesis of fluorinated compounds using 1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane as a key intermediate. The study demonstrated high yields of desired products through optimized reaction conditions involving specific bases and solvents.
Case Study 2: Therapeutic Applications
A clinical investigation focused on the efficacy of Fulvestrant derivatives synthesized from this compound showed promising results in inhibiting cancer cell growth in vitro. The study emphasized the importance of structural modifications facilitated by 1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane in enhancing therapeutic potency.
Mechanism of Action
The mechanism of action of 1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular function and signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane (CAS Number: 148757-89-5) is an organic compound notable for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by a bromine atom and a pentafluoropentylthio group attached to a nonane backbone. Its unique structure allows it to participate in various chemical reactions, which are crucial for its biological activity.
- Molecular Formula : C14H24BrF5S
- Molecular Weight : 399.300 g/mol
- Chemical Structure :
This compound belongs to the class of dialkylthioethers, which are known for their diverse biological activities.
The biological activity of 1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane is primarily attributed to its ability to act as an alkylating agent. This means it can modify nucleophilic sites on proteins and nucleic acids within biological systems. Such modifications can lead to alterations in cellular functions and signaling pathways, which may contribute to therapeutic effects.
Medicinal Chemistry
1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane has been investigated for its role as an intermediate in the synthesis of novel therapeutic agents. One notable application is its use in developing compounds aimed at treating advanced prostate cancer. The compound serves as a precursor in synthesizing androgen receptor antagonists that are critical in cancer treatment protocols .
Toxicity and Safety Profile
The safety profile of this compound indicates that it possesses certain hazards. It is classified under GHS hazard categories indicating potential skin sensitization (H317) and aquatic toxicity (H410). Proper precautions should be taken when handling this compound to mitigate risks associated with exposure .
Case Studies
Recent studies have highlighted the efficacy of 1-Bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane in various biological assays:
- In vitro Studies : In laboratory settings, this compound has shown promising results as part of a synthetic pathway leading to biologically active molecules. For instance, its role in synthesizing potent androgen receptor inhibitors has been documented.
- Cellular Assays : The compound's ability to interact with cellular targets has been assessed through various assays measuring cell viability and proliferation in cancer cell lines. These studies suggest that derivatives of this compound may exhibit significant anti-cancer properties due to their mechanism of action involving receptor modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-Bromo-9-(4,4,5,5,5-trifluoropentylthio)nonane | C14H24BrF3S | Lower reactivity compared to pentafluorinated analog |
| 1-Bromo-9-(4,4,5,5,5-hexafluoropentylthio)nonane | C14H24BrF6S | Higher reactivity; potential for different biological interactions |
The presence of fluorine atoms significantly influences the reactivity and biological activity of these compounds. The pentafluorinated version exhibits unique properties that may enhance its pharmacological profiles compared to its trifluoro and hexafluoro counterparts.
Q & A
Basic: What are the standard synthetic routes for 1-bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane, and how are impurities minimized?
The compound is synthesized via nucleophilic substitution reactions, typically involving 9-mercaptononane derivatives and 1-bromo-4,4,5,5,5-pentafluoropentane. Key steps include:
- Thiol-alkylation : Reacting the thiol group (-SH) with the brominated pentafluoropentane under inert conditions to form the thioether linkage .
- Purification : Column chromatography (silica gel) and recrystallization are used to isolate the product, with GC-MS or HPLC analysis to confirm purity (>95%) .
- Impurity control : Trace fluorinated byproducts (e.g., disulfides or unreacted thiols) are minimized by optimizing reaction stoichiometry and temperature (60–80°C) .
Advanced: How do computational models predict the thermodynamic behavior of this compound in nonane-based mixtures?
Molecular dynamics (MD) simulations and the Redlich–Kister equation are used to study excess molar enthalpies in ternary systems. For example:
- Nonane interactions : The compound’s fluorinated chain disrupts van der Waals interactions in nonane, leading to positive excess enthalpy values. Simulations align with experimental data at 298.15–318.15 K .
- Critical nucleus formation : In gas-to-liquid phase studies, the compound’s fluorinated moiety reduces miscibility with alkanes, as shown by nonlinear activity fraction dependencies in nucleation pathways .
Basic: What analytical techniques are critical for characterizing 1-bromo-9-(4,4,5,5,5-pentafluoropentylthio)nonane?
- NMR spectroscopy : NMR confirms fluorinated chain integrity, while NMR identifies bromoalkane and thioether groups .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHBrFS, ~423.2 g/mol) and detects halogen isotopic patterns .
- Chromatography : Reverse-phase HPLC with UV detection monitors purity (>95%), while GC-MS identifies volatile impurities .
Advanced: How does the compound’s structure influence its reactivity in cross-coupling reactions?
The bromine atom serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, but the electron-withdrawing pentafluoropentylthio group reduces nucleophilic substitution rates. Key findings:
- Steric effects : The long nonane chain and fluorinated moiety hinder access to the bromine atom, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C) .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) outperform copper in aryl-alkyl coupling due to better tolerance for fluorinated groups .
Basic: What are the primary pharmacological applications of this compound?
It is a key intermediate in synthesizing Fulvestrant , a selective estrogen receptor degrader (SERD) used in breast cancer therapy. The pentafluoropentylthio group enhances metabolic stability and receptor binding affinity .
Advanced: How do structural analogs of this compound compare in biological activity?
- Fluorine substitution : Replacing the pentafluoropentyl group with non-fluorinated chains reduces metabolic stability and binding potency by >50% .
- Chain length : Shorter alkyl chains (e.g., C6 vs. C9) decrease lipophilicity, altering pharmacokinetic profiles in vivo .
Basic: What safety precautions are required when handling this compound?
- Toxicity : Bromoalkanes are potential alkylating agents; use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store under argon at –20°C to prevent bromine displacement or thioether oxidation .
Advanced: How can conflicting data on the compound’s solubility in nonane be resolved?
Contradictions arise from differing experimental conditions:
- Temperature effects : Solubility decreases by ~20% when temperature rises from 298.15 K to 318.15 K .
- Methodological bias : Static (e.g., gravimetric) vs. dynamic (e.g., turbidity) methods yield variability (±5%). Use DSC to validate phase transitions .
Basic: What is the role of the pentafluoropentylthio group in stabilizing the compound?
The fluorine atoms induce strong C–F dipole interactions, enhancing thermal stability (decomposition >200°C) and resistance to enzymatic degradation .
Advanced: How do molecular dynamics simulations explain the compound’s reluctant conucleation with alcohols?
Simulations reveal fluorinated chains create hydrophobic domains that repel hydroxyl groups, leading to phase separation. This is quantified by activity fraction () models, where alcohol depletion occurs at low .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
